molecular formula C16H15ClN2O3 B2652134 (E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2035022-26-3

(E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2652134
CAS No.: 2035022-26-3
M. Wt: 318.76
InChI Key: WKZPHAZFAVLJBS-AATRIKPKSA-N
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Description

(E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the azetidine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Acrylate Moiety: The acrylate group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (E)-alkene.

    Coupling with Pyrrolidine-2,5-dione: The final step involves coupling the intermediate with pyrrolidine-2,5-dione under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione moiety, potentially forming alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal research, the compound is investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies focus on its ability to interact with specific enzymes and receptors in the body.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the azetidine and pyrrolidine-2,5-dione moieties can interact with active sites through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-(3-(2-bromophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione: Similar structure with a bromine atom instead of chlorine.

    (E)-1-(1-(3-(2-fluorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione: Contains a fluorine atom in place of chlorine.

    (E)-1-(1-(3-(2-methylphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione: Features a methyl group instead of chlorine.

Uniqueness

The presence of the 2-chlorophenyl group in (E)-1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione imparts unique electronic and steric properties that can influence its reactivity and binding affinity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-15(21)7-8-16(19)22/h1-6,12H,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPHAZFAVLJBS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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